Benzyl 6-oxohexylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can involve several steps, including iodolactamization, which is a key step in producing enantioselective compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Lithiated benzyl carbamates, which show configurational lability, can be used in asymmetric synthesis to obtain highly enantioenriched secondary benzyl carbamates . Additionally, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled to proceed with either inversion or retention of stereochemistry .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction, as seen in the study of 4-benzyl-5-oxomorpholine-3-carbamide . Computational methods like Density Functional Theory (DFT) are also employed to optimize molecular geometry and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Benzyl carbamate derivatives can undergo various chemical reactions, including cross-dehydrogenative coupling to form compounds like 11H-benzo[a]carbazoles . Rhodium-catalyzed annulation reactions can also be used to synthesize diversely substituted benzo[a]carbazoles . The reactivity of these compounds can be further explored through computational studies, which help identify potential reactive sites and investigate autoxidation and degradation properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit significant biological activity, including antineoplastic and antifilarial properties . Theoretical studies can provide insights into properties such as bond dissociation energies, molecular electrostatic potential, and non-linear optical behavior . Additionally, molecular dynamics and docking studies can predict the interaction of these compounds with biological targets, as seen in the docking of 4-benzyl-5-oxomorpholine-3-carbamide with a pyrrole inhibitor .

Applications De Recherche Scientifique

Enantioselective Synthesis

Benzyl 6-oxohexylcarbamate plays a crucial role in the enantioselective synthesis of specific intermediates. For example, it is used in the efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This process involves a key iodolactamization step to yield highly functionalized compounds (Campbell et al., 2009).

Drug Development

In drug development, benzyl 6-oxohexylcarbamate derivatives have been explored for their potential in addressing issues like oxidative metabolism, improving aqueous solubility, and reducing lipophilicity. They have been investigated in the context of tuberculosis drug development, showing varying degrees of potency against Mycobacterium tuberculosis (Blaser et al., 2012).

Environmental Impact Studies

Research on benzyl 6-oxohexylcarbamate also includes its transformation and environmental impact. Studies on the biodegradation of related compounds in wastewater treatment highlight the formation of various transformation products, shedding light on environmental behavior and potential impact (Kaiser et al., 2014).

Antibacterial Applications

Benzyl carbamates have been evaluated as antibacterial agents, particularly against Gram-positive bacteria. For instance, (3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against sensitive and drug-resistant strains, demonstrating their potential as antibacterial compounds (Liang et al., 2020).

Catalytic Reactions

In catalytic reactions, benzyl 6-oxohexylcarbamate is used in gold(I)-catalyzed intramolecular hydroamination of allenes, highlighting its role in the synthesis of complex organic molecules (Zhang et al., 2007).

Safety And Hazards

Propriétés

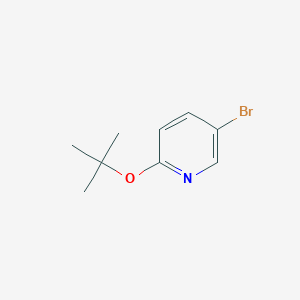

IUPAC Name |

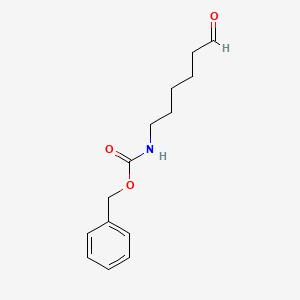

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxohexylcarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)